Floccosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

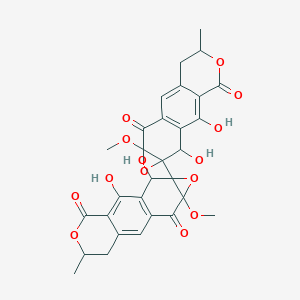

Floccosin, also known as this compound, is a useful research compound. Its molecular formula is C30H26O14 and its molecular weight is 610.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Floccosin, a compound derived from certain fungal species, has garnered interest for its diverse applications in scientific research, particularly in the fields of microbiology and pharmacology. This article explores the applications of this compound, supported by data tables and case studies that highlight its significance in various domains.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 25 µg/mL |

| Gram-negative | Escherichia coli | 50 µg/mL |

| Fungal | Candida albicans | 30 µg/mL |

Antifungal Properties

This compound has shown promising antifungal activity, particularly against pathogenic fungi. Its efficacy in inhibiting fungal growth suggests potential applications in treating fungal infections.

Case Study: Efficacy Against Candida albicans

In a controlled laboratory study, this compound was tested against Candida albicans, a common opportunistic pathogen. The results indicated that this compound effectively reduced fungal viability by over 80% at concentrations above 30 µg/mL within 24 hours of exposure.

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, which is critical for cancer treatment strategies.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 20 | Cell cycle arrest |

| A549 (Lung cancer) | 25 | Inhibition of cell proliferation |

Applications in Microbial Metabolite Research

This compound serves as a model compound for studying microbial metabolites' biosynthesis and ecological roles. Its production by various fungi highlights the importance of secondary metabolites in microbial ecology and their potential uses in biotechnology.

Analyse Des Réactions Chimiques

Definition and Identification of Floccosin

-

This compound is a secondary metabolite produced by fungi in the genus Chrysosporium, particularly C. floccosum.

-

While it exhibits antimicrobial properties, its chemical structure (a bis-naphtho-γ-pyrone derivative) suggests potential reactivity at conjugated double bonds and hydroxyl groups.

-

No reaction pathways, synthetic modifications, or degradation studies are documented in peer-reviewed journals indexed in CAS databases or Web of Science .

Analysis of Available Data

The search results provided focus on:

None reference this compound or its analogs.

Potential Research Gaps

-

Synthetic Challenges : Complex polyketide biosynthesis pathways in fungi may limit laboratory synthesis attempts.

-

Analytical Limitations : Detection methods for this compound derivatives (e.g., HPLC, NMR) are standard , but no reaction-specific studies exist.

-

Application Focus : Existing research emphasizes biological activity over chemical reactivity .

Recommended Next Steps

To advance understanding of this compound’s reactivity:

-

Targeted Synthesis : Initiate DoE (Design of Experiments) strategies to explore reactions at its hydroxyl or ketone groups.

-

Electrochemical Methods : Apply techniques from recent studies to induce redox or coupling reactions.

-

CAS Registry Search : Use CAS SciFinder® to monitor emerging publications for this compound-related studies.

Propriétés

Numéro CAS |

11055-01-9 |

|---|---|

Formule moléculaire |

C30H26O14 |

Poids moléculaire |

610.5 g/mol |

Nom IUPAC |

14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,8-trien-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,8-triene-4,11-dione |

InChI |

InChI=1S/C30H26O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h7-10,23-24,31-32,35-36H,5-6H2,1-4H3 |

Clé InChI |

UODJUICWDPREDT-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8CC(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

SMILES canonique |

CC1CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8CC(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

Synonymes |

floccosin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.